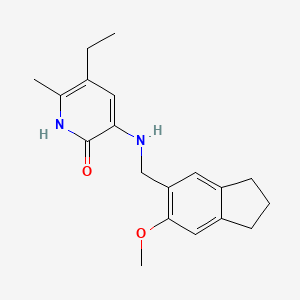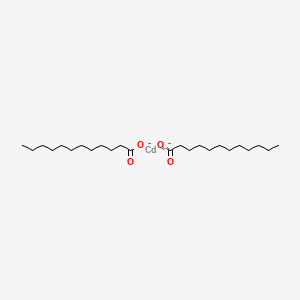
Cadmium laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium laurate is a cadmium salt of lauric acid, a fatty acid commonly found in various plant and animal fats. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is typically used as a stabilizer in polyvinyl chloride (PVC) and other polymers, providing thermal stability and enhancing the material’s durability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cadmium laurate can be synthesized through the reaction of cadmium salts (such as cadmium chloride or cadmium nitrate) with sodium laurate in an aqueous medium. The reaction typically involves the following steps:
- Dissolve cadmium salt in water to form a cadmium ion solution.
- Dissolve sodium laurate in water to form a laurate ion solution.
- Mix the two solutions, resulting in the precipitation of this compound.
- Filter and wash the precipitate to remove any impurities.
- Dry the this compound under vacuum or at a low temperature to obtain the final product .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and filtration systems to handle the increased volume of reactants and products. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Cadmium laurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide and lauric acid.
Reduction: Reduction reactions involving this compound typically result in the formation of cadmium metal and lauric acid.
Substitution: this compound can undergo substitution reactions where the laurate ion is replaced by other anions, such as chloride or nitrate.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Aqueous solutions of other salts, such as sodium chloride or sodium nitrate.
Major Products Formed:
Oxidation: Cadmium oxide and lauric acid.
Reduction: Cadmium metal and lauric acid.
Substitution: Cadmium chloride or cadmium nitrate and sodium laurate.
Aplicaciones Científicas De Investigación
Cadmium laurate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of cadmium-based nanoparticles and quantum dots.
Biology: Investigated for its antimicrobial properties, particularly against bacterial pathogens.
Industry: Used as a stabilizer in PVC and other polymers, enhancing their thermal stability and durability.
Mecanismo De Acción
The mechanism of action of cadmium laurate involves its interaction with cellular components and biochemical pathways. Cadmium ions can disrupt cellular processes by:
Inducing oxidative stress: Cadmium ions generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Interfering with calcium signaling: Cadmium ions can mimic calcium ions, disrupting normal calcium signaling pathways and affecting cellular functions.
Modulating gene expression: Cadmium ions can cause epigenetic changes, such as DNA methylation and histone modifications, leading to altered gene expression and potential carcinogenesis.
Comparación Con Compuestos Similares
Cadmium laurate can be compared with other cadmium carboxylates, such as cadmium stearate and cadmium palmitate. These compounds share similar properties and applications but differ in their fatty acid chain lengths and specific uses:
Cadmium stearate: Used as a stabilizer in PVC and as a lubricant in various industrial applications.
Cadmium palmitate: Used in the production of cadmium-based nanoparticles and as a stabilizer in polymers.
Uniqueness of this compound: this compound is unique due to its specific fatty acid chain length (12 carbon atoms), which provides distinct thermal and chemical properties compared to other cadmium carboxylates. This makes it particularly suitable for certain applications, such as in the synthesis of cadmium-based nanoparticles with controlled morphologies .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique properties and reactivity make it an important material for various fields, including chemistry, biology, medicine, and industrial applications
Propiedades
Número CAS |
101012-89-9 |
|---|---|
Fórmula molecular |
C24H46CdO4 |
Peso molecular |
511.0 g/mol |
Nombre IUPAC |
cadmium(2+);dodecanoate |
InChI |
InChI=1S/2C12H24O2.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |
Clave InChI |
ITQVEYJXZXMBTR-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



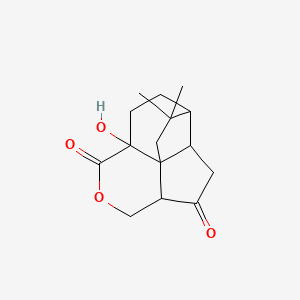
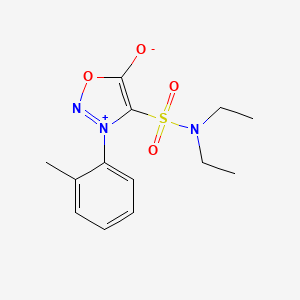

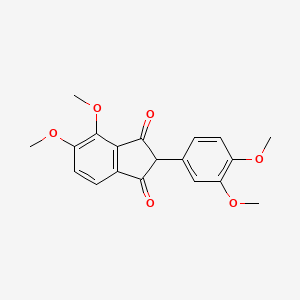
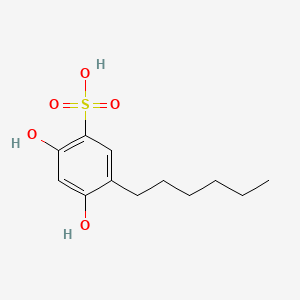
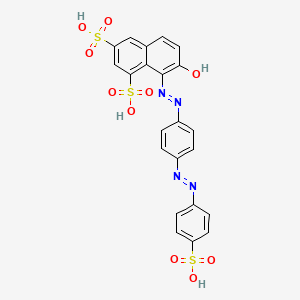


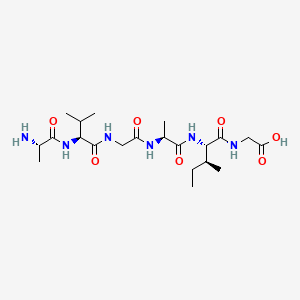
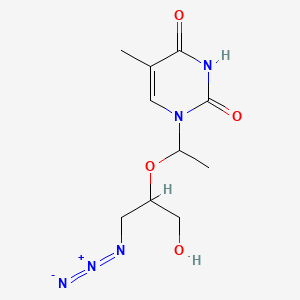
![2-[(Ethenyloxy)carbonyl]benzoic acid](/img/structure/B12792098.png)
